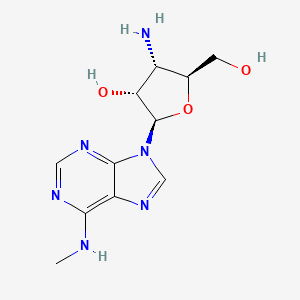N(6)-Methyl-3'-amino-3'-deoxyadenosine
CAS No.: 6088-33-1
Cat. No.: VC1753218
Molecular Formula: C11H16N6O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6088-33-1 |
|---|---|
| Molecular Formula | C11H16N6O3 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | (2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol |
| Standard InChI | InChI=1S/C11H16N6O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-8(19)6(12)5(2-18)20-11/h3-6,8,11,18-19H,2,12H2,1H3,(H,13,14,15)/t5-,6-,8-,11-/m1/s1 |
| Standard InChI Key | ZZZAYLDWLFISCQ-HUKYDQBMSA-N |
| Isomeric SMILES | CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O |
| SMILES | CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O |
| Canonical SMILES | CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O |
Introduction
Chemical Structure and Properties
N(6)-Methyl-3'-amino-3'-deoxyadenosine (CAS Number: 6088-33-1) is a nucleoside derivative characterized by its unique structural modifications to the adenosine scaffold. The compound has the IUPAC name (2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol, which describes its stereochemistry and functional groups precisely . Its chemical formula is C11H16N6O3, with a molecular weight of 280.28300 and an exact mass of 280.12800 .
Key Structural Features
The structure of N(6)-Methyl-3'-amino-3'-deoxyadenosine contains two critical modifications compared to adenosine:
-
Methylation at the N6 position of the adenine base, creating a secondary amine (methylamino) group
-
Replacement of the hydroxyl group at the 3' position of the ribose sugar with an amino group
These modifications significantly alter the compound's chemical properties and biological interactions compared to unmodified adenosine. The compound is also known by several synonyms including:
-
MA-Ado
-
9-(3'-Amino-3'-deoxy-β-D-ribofuranosyl)-6-methylamino-9H-purine
-
6-Methylamino-9-(3'-amino-3'-deoxy-β-D-ribofuranosyl)purine
Synthesis Methods
The synthesis of N(6)-Methyl-3'-amino-3'-deoxyadenosine has been reported in scientific literature, typically involving multistep reaction sequences starting from related nucleoside compounds.
General Synthetic Approaches
One approach to synthesizing N(6)-Methyl-3'-deoxyadenosine (compound 33), which is closely related to our target compound, involves a multistep sequence of reactions starting from 3'-deoxyadenosine. The synthesis process includes:
-
Protection of the deoxyribose moiety as the 3',5'-diacetyl ester
-
Transformation of the purine exocyclic amine to iodide through a radical reaction using isopentyl nitrite in diiodomethane
-
Combined deprotection and amination in the presence of aqueous methylamine at room temperature to yield the desired N6-methylated compound
This approach can be adapted for the synthesis of N(6)-Methyl-3'-amino-3'-deoxyadenosine by starting with 3'-amino-3'-deoxyadenosine instead of 3'-deoxyadenosine.
Related Synthetic Methods
Other synthetic strategies for N6-adenosine derivatives involve selective substitution of the chlorine atom at the 6-position while protecting the sugar moiety. For example, the synthesis of 2-alkyladenosine and 2-alkynyl-N6-alkyladenosine derivatives, which share some structural features with our target compound, has been reported using 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine as a starting material .
Additionally, the synthesis of 2',5'-O,O-Dimethyl-3'-N-[N-α-(9-fluorenyl)methoxycarbonyl-L-(p-methoxyphenylalanyl)-amino]-3'-deoxyadenosine involves using carbonyldiimidazole, methyl triflate, and other reagents in a complex reaction sequence . While this compound is more complex than our target molecule, the synthetic approach may provide insights into strategies for modifying the 3' position of the ribose sugar.
Biological Activities and Applications
N(6)-Methyl-3'-amino-3'-deoxyadenosine exhibits a range of biological activities that make it potentially valuable for various applications in biochemistry and medicinal chemistry.
Receptor Interactions
N6-methyl-modified adenosine derivatives often exhibit distinct interactions with adenosine receptors. For example, N6-methyl modification of 2′-deoxyadenosine 3′,5′-bisphosphate enhances antagonistic potency (IC50 330 nM) by 17-fold and eliminates residual agonist properties observed with unmodified compounds . This suggests that N(6)-Methyl-3'-amino-3'-deoxyadenosine may similarly display unique receptor binding properties that could be exploited for pharmacological applications.
Relationship to Other Nucleoside Derivatives
N(6)-Methyl-3'-amino-3'-deoxyadenosine belongs to a broader family of modified nucleosides with diverse biological activities. Understanding its relationship to other nucleoside derivatives provides context for its potential applications.
Comparison with 3'-Amino-3'-deoxyadenosine
The parent compound 3'-Amino-3'-deoxyadenosine (CAS: 2504-55-4) differs from N(6)-Methyl-3'-amino-3'-deoxyadenosine only by the absence of the methyl group at the N6 position. This parent compound has the following properties:
| Property | 3'-Amino-3'-deoxyadenosine | N(6)-Methyl-3'-amino-3'-deoxyadenosine |
|---|---|---|
| Molecular Formula | C10H14N6O3 | C11H16N6O3 |
| Molecular Weight | 266.25700 | 280.28300 |
| Melting Point | 260-261°C | Not reported |
| Biological Activity | Antitumor agent | Potential receptor modulator |
The addition of the methyl group at the N6 position is likely to alter the compound's biological activity, potentially enhancing its stability against enzymatic degradation and modifying its receptor binding properties .
Relationship to N6-Methyladenosine in RNA
N6-methyladenosine (m6A) is a prevalent RNA modification found in various RNA species, including mRNA, tRNA, rRNA, and non-coding RNA. This modification is catalyzed by RNA methyltransferases that specifically target the adenosine amino group in diverse contexts . While N(6)-Methyl-3'-amino-3'-deoxyadenosine is a distinct chemical entity, it shares the N6-methyl modification with m6A and may therefore have relevance in studies of RNA modification and regulation.
Structure-Activity Relationships
Studies on related adenosine derivatives have revealed important structure-activity relationships that may apply to N(6)-Methyl-3'-amino-3'-deoxyadenosine. For example:
-
N6-methyl modification enhances antagonistic potency at P2Y1 receptors
-
N6-ethyl modification provides intermediate potency as an antagonist
-
N6-propyl modification can abolish both agonist and antagonist properties
-
2-Methylthio and 2-chloro modifications may result in partial agonist activity
These findings suggest that the specific nature of the N6 substitution significantly impacts the biological activity of adenosine derivatives.
Research Applications and Future Directions
The unique structural features of N(6)-Methyl-3'-amino-3'-deoxyadenosine make it a valuable tool for various research applications and suggest potential directions for future investigations.
Future Research Directions
Future research on N(6)-Methyl-3'-amino-3'-deoxyadenosine might focus on:
-
Comprehensive characterization of its physicochemical properties
-
Detailed investigation of its interactions with adenosine receptors and other biological targets
-
Exploration of its potential anticancer and other therapeutic activities
-
Development of more efficient synthetic routes and analogs with enhanced properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume